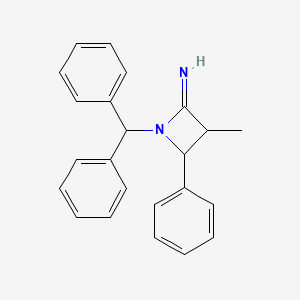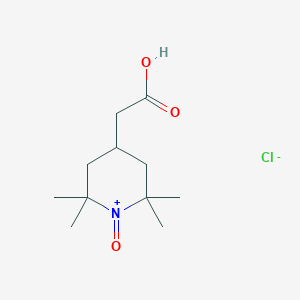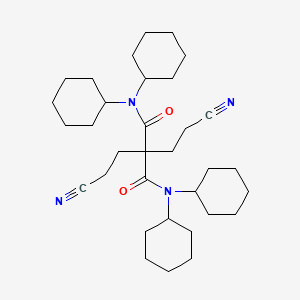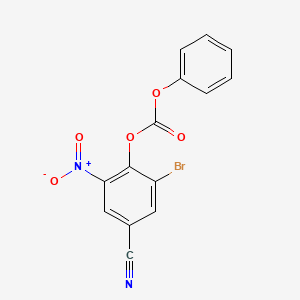
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a bromine atom, a cyano group, a nitro group, and a phenyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring using bromine or N-bromosuccinimide (NBS) under specific conditions.
Esterification: The formation of the ester linkage by reacting the phenol derivative with carbonic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-amino-4-cyano-6-nitrophenyl phenyl ester.
Hydrolysis: Phenol and carbonic acid derivatives.
Scientific Research Applications
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, potentially affecting biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-cyano-6-nitrophenol
- 2-Bromo-4-cyano-6-nitroaniline
- 2-Bromo-4-cyano-6-nitrobenzoic acid
Uniqueness
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The ester linkage, in particular, differentiates it from other similar compounds, providing unique chemical and physical properties.
Properties
CAS No. |
88692-29-9 |
|---|---|
Molecular Formula |
C14H7BrN2O5 |
Molecular Weight |
363.12 g/mol |
IUPAC Name |
(2-bromo-4-cyano-6-nitrophenyl) phenyl carbonate |
InChI |
InChI=1S/C14H7BrN2O5/c15-11-6-9(8-16)7-12(17(19)20)13(11)22-14(18)21-10-4-2-1-3-5-10/h1-7H |
InChI Key |
RWDJRNKSUSKLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=C(C=C(C=C2Br)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


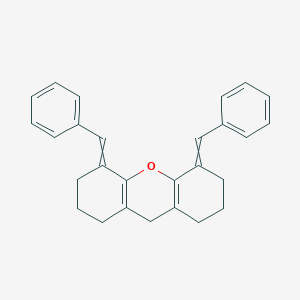
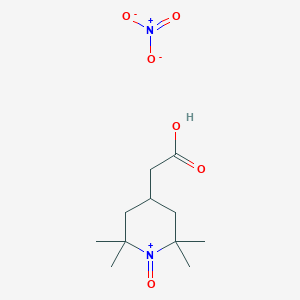
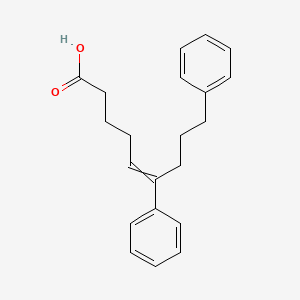
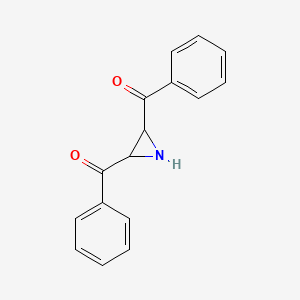
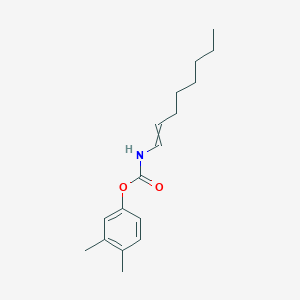
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)
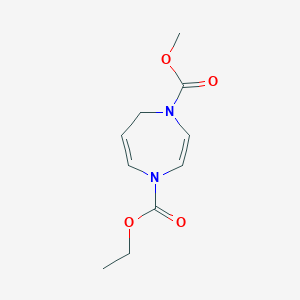
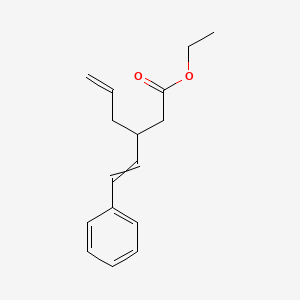
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
